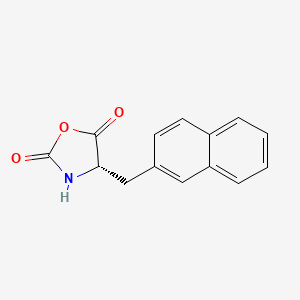
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the naphthylmethyl group imparts unique chemical properties to the molecule, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione typically involves the reaction of a suitable naphthylmethyl derivative with an oxazolidine-2,5-dione precursor. Common synthetic routes may include:
Condensation Reactions: Combining naphthylmethylamine with oxazolidine-2,5-dione under acidic or basic conditions.
Cyclization Reactions: Using cyclization agents to form the oxazolidine ring from linear precursors.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazolidinones or other oxidized derivatives.
Reduction: Formation of reduced oxazolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the naphthylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce reduced oxazolidine derivatives.
Scientific Research Applications
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione has various applications in scientific research, including:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The naphthylmethyl group may play a crucial role in binding to target proteins or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyl-oxazolidine-2,5-dione: Similar structure with a benzyl group instead of a naphthylmethyl group.
(S)-4-Phenyl-oxazolidine-2,5-dione: Contains a phenyl group, offering different chemical properties.
Uniqueness
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is unique due to the presence of the naphthylmethyl group, which imparts distinct steric and electronic properties
Biological Activity
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a compound that belongs to the oxazolidinone class, which has gained significant attention due to its potential therapeutic applications, particularly in antimicrobial activity. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a naphthylmethyl group attached to the oxazolidine ring, which contributes to its biological activity. The structural formula can be represented as follows:
This compound's unique structure allows it to interact effectively with biological targets, particularly in bacterial systems.
Antimicrobial Activity
Research has indicated that oxazolidinones exhibit potent antibacterial properties. Specifically, this compound has shown efficacy against various Gram-positive bacteria, including strains resistant to conventional antibiotics.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 4 µg/mL | Effective against resistant strains |
| Streptococcus pneumoniae | 8 µg/mL | Significant reduction in biofilm formation |
| Enterococcus faecalis | 16 µg/mL | Moderate activity |
The compound demonstrated concentration-dependent inhibition of biofilm formation in Streptococcus pneumoniae, highlighting its potential as an antibiofilm agent. This property is crucial as biofilms contribute to chronic infections and antibiotic resistance.
The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of protein synthesis. It binds to the bacterial ribosome, preventing the formation of functional ribosomal subunits. This action leads to a halt in bacterial growth and replication.
Case Study: Efficacy Against Resistant Strains
A study focusing on methicillin-resistant Staphylococcus aureus (MRSA) revealed that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with other antibiotics like vancomycin. This combination therapy could enhance treatment efficacy against resistant infections.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it achieves therapeutic concentrations in plasma and tissues following administration. Moreover, its toxicity profile appears manageable, with no significant adverse effects reported in preclinical trials.
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(4S)-4-(naphthalen-2-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C14H11NO3/c16-13-12(15-14(17)18-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,17)/t12-/m0/s1 |
InChI Key |
VNCCQSJPZUPNPD-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H]3C(=O)OC(=O)N3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3C(=O)OC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















